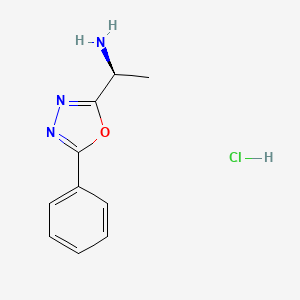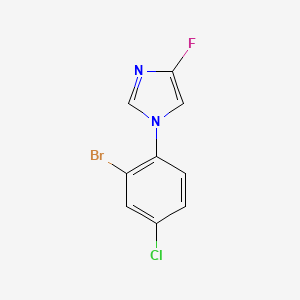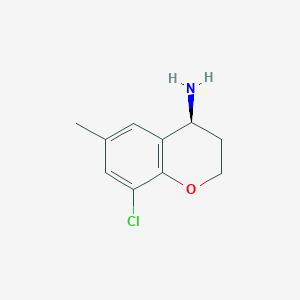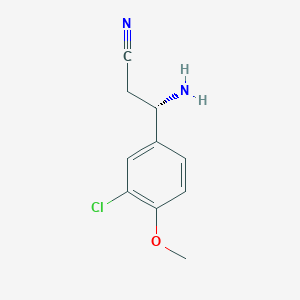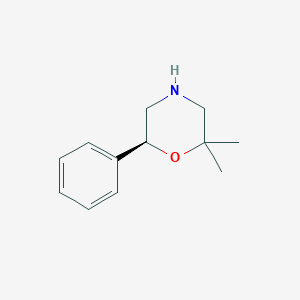
(S)-2,2-Dimethyl-6-phenylmorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2,2-Dimethyl-6-phenylmorpholine is a chiral morpholine derivative characterized by the presence of a phenyl group at the 6-position and two methyl groups at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,2-Dimethyl-6-phenylmorpholine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate phenyl-substituted ketone and a morpholine derivative.
Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Cyclization: The key step involves the cyclization of the intermediate to form the morpholine ring. This is usually achieved through intramolecular nucleophilic substitution.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer. This can be done using chiral chromatography or by forming diastereomeric salts with a chiral acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing continuous flow reactors to ensure consistent reaction conditions and high yield.
Purification: Employing techniques such as crystallization and distillation to purify the compound.
Chiral Resolution: Using industrial-scale chiral chromatography or enzymatic resolution to separate the enantiomers.
Chemical Reactions Analysis
Types of Reactions
(S)-2,2-Dimethyl-6-phenylmorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to form the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the morpholine nitrogen, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: H2 with Pd/C, sodium borohydride (NaBH4), or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
(S)-2,2-Dimethyl-6-phenylmorpholine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-2,2-Dimethyl-6-phenylmorpholine involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to receptors or enzymes, altering their activity.
Pathways Involved: It can modulate signaling pathways by acting as an agonist or antagonist at receptor sites, or by inhibiting enzyme activity.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethylmorpholine: Lacks the phenyl group, resulting in different chemical properties and biological activity.
6-Phenylmorpholine: Lacks the dimethyl substitution, affecting its steric and electronic properties.
2,2-Dimethyl-4-phenylmorpholine: Similar structure but with the phenyl group at the 4-position, leading to different reactivity and applications.
Uniqueness
(S)-2,2-Dimethyl-6-phenylmorpholine is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. This makes it particularly useful in the synthesis of chiral pharmaceuticals and as a probe in biological studies.
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
(6S)-2,2-dimethyl-6-phenylmorpholine |
InChI |
InChI=1S/C12H17NO/c1-12(2)9-13-8-11(14-12)10-6-4-3-5-7-10/h3-7,11,13H,8-9H2,1-2H3/t11-/m1/s1 |
InChI Key |
XMDDPYQDOKILDF-LLVKDONJSA-N |
Isomeric SMILES |
CC1(CNC[C@@H](O1)C2=CC=CC=C2)C |
Canonical SMILES |
CC1(CNCC(O1)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


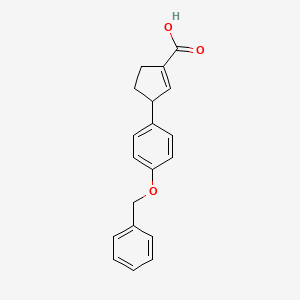
![2-Methyl-6-phenyl-2,3-dihydroimidazo[2,1-B]oxazol-5-amine](/img/structure/B13057010.png)
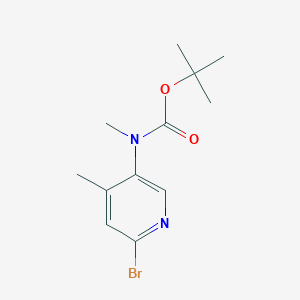
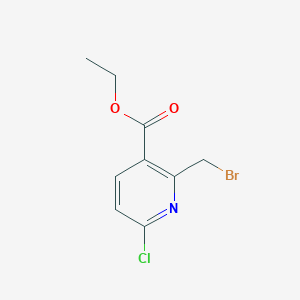
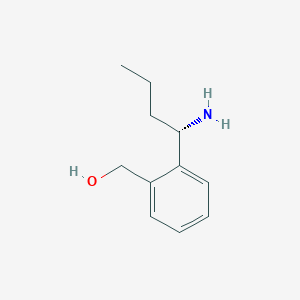


![4-(2-(2,5-Dichlorophenyl)hydrazono)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13057042.png)

![2-[(2E)-4-oxo-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B13057054.png)
